molecular formula C7H11ClO3 B14599785 7-Chloro-6-oxoheptanoic acid CAS No. 60254-72-0

7-Chloro-6-oxoheptanoic acid

Cat. No.: B14599785
CAS No.: 60254-72-0
M. Wt: 178.61 g/mol
InChI Key: IQUQWQGUTQDSLZ-UHFFFAOYSA-N
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Description

7-Chloro-6-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom at the 7th position and a keto group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with magnesium to form a Grignard reagent, which is then reacted with ethyloxalylmonochloride to yield the desired product . The reaction typically takes place in a benzene solvent containing an organic base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-chloroheptanoic acid.

    Reduction: Formation of 7-chloro-6-hydroxyheptanoic acid.

    Substitution: Formation of various substituted heptanoic acids depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chlorine atom and keto group can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Oxoheptanoic acid: Lacks the chlorine atom at the 7th position.

    7-Chloroheptanoic acid: Lacks the keto group at the 6th position.

    5-Acetylvaleric acid: Similar structure but with an acetyl group at the 5th position instead of a chlorine atom at the 7th position.

Uniqueness

7-Chloro-6-oxoheptanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

CAS No.

60254-72-0

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

7-chloro-6-oxoheptanoic acid

InChI

InChI=1S/C7H11ClO3/c8-5-6(9)3-1-2-4-7(10)11/h1-5H2,(H,10,11)

InChI Key

IQUQWQGUTQDSLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)CCl

Origin of Product

United States

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